1-methyl-2,3-dihydro-1H-pyrrolizine
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Overview
Description
1-Methyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic organic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to another five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-pyrrolizine can be synthesized through a one-pot cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The nitrogen atom in the pyrrolizine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition Reactions: Azomethine ylides, dialkyl acetylenedicarboxylates, and alcohols.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Cycloaddition: Functionalized spiropyrrolizines.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered hydrogenation states.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-methyl-2,3-dihydro-1H-pyrrolizine exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
2,3-Dihydro-1H-pyrrolizine: A closely related compound with similar structural features.
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Another derivative with additional functional groups.
Spiropyrrolizines: Functionalized derivatives obtained through cycloaddition reactions.
Uniqueness: 1-Methyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This modification can influence its reactivity and biological activity, making it distinct from other pyrrolizine derivatives.
Properties
Molecular Formula |
C8H11N |
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Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H11N/c1-7-4-6-9-5-2-3-8(7)9/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
VLOURZVHWKHBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C1=CC=C2 |
Origin of Product |
United States |
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